1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11BrClN3. It is a derivative of pyrimidine and cyclobutane, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an amine group attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyrimidine, undergoes bromination to introduce a bromine atom at the 5-position.
Cyclobutanation: The brominated pyrimidine is then reacted with a cyclobutane derivative to form the cyclobutan-1-amine structure.
Hydrochloride Formation: Finally, the amine group is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules[][3].
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed[][3].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and amines[3][3].
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine hydrochloride
- 1-(5-Fluoropyrimidin-2-yl)cyclobutan-1-amine hydrochloride
- 1-(5-Iodopyrimidin-2-yl)cyclobutan-1-amine hydrochloride
Comparison: Compared to its analogs, 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3.ClH/c9-6-4-11-7(12-5-6)8(10)2-1-3-8;/h4-5H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOMWMINBOPRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=N2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2135587-14-1 |
Source
|
Record name | 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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